alpha-Biotin-omega-azido hepta(ethylene glycol)

Biotinylation Streptavidin Binding Click Chemistry

Polydisperse PEG-biotin linkers introduce irreproducible biotin-to-protein ratios, compromising quantitative pull-down assays and SPR binding kinetics. This monodisperse (Đ=1) biotin-PEG7-azide eliminates batch variability with a defined 30.7 Å PEG₇ spacer that balances steric accessibility with binding affinity. • Uniform 30.7 Å spacer ensures consistent streptavidin capture stoichiometry across experiments • Azide enables both CuAAC and SPAAC bioorthogonal conjugation to alkyne-modified biomolecules • Intermediate spacer length validated for systematic PROTAC ternary complex SAR studies

Molecular Formula C26H48N6O9S
Molecular Weight 620.8 g/mol
Cat. No. B7908588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Biotin-omega-azido hepta(ethylene glycol)
Molecular FormulaC26H48N6O9S
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34)
InChIKeyWOMFFURCOFOFGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Biotin-omega-azido hepta(ethylene glycol) (Biotin-PEG7-N3): A Discrete-Length Heterobifunctional Linker for Bioorthogonal Biotinylation


Alpha-Biotin-omega-azido hepta(ethylene glycol) (CAS 1334172-75-6), commonly referred to as Biotin-PEG7-azide or Biotin-dPEG®₇-N₃, is a heterobifunctional bioconjugation reagent that integrates a biotin moiety, a discrete hepta(ethylene glycol) (PEG₇) spacer, and a terminal azide group . This compound exhibits a molecular weight of 620.76 g/mol and a molecular formula of C₂₆H₄₈N₆O₉S . The azide group enables participation in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition click reactions, facilitating the covalent attachment of biotin to alkyne-functionalized target molecules . The PEG₇ spacer enhances aqueous solubility and reduces steric hindrance during streptavidin/avidin binding .

Why Biotin-PEG7-azide Cannot Be Simply Substituted with Other PEG-Length or Non-PEG Biotin Azides


Substituting alpha-Biotin-omega-azido hepta(ethylene glycol) with a different biotin-azide linker—whether it has a shorter PEG spacer (e.g., PEG3), a longer PEG spacer (e.g., PEG11), or no PEG spacer at all—directly impacts experimental outcomes due to quantifiable differences in spacer length, steric accessibility, and binding affinity. The length of the PEG chain is a critical determinant of the equilibrium dissociation constant (Kd) and stoichiometry of the avidin-biotin complex [1]. A spacer that is too short (< ~20 Å) can impose steric hindrance, reducing binding efficiency, while a spacer that is too long (> ~50 Å) may not proportionally improve binding and can introduce additional complexity [2]. The discrete, 30.7 Å spacer of Biotin-PEG7-azide is specifically positioned to balance these factors, offering a defined molecular geometry that is not replicated by polydisperse PEG formulations or alternative linker lengths .

Quantitative Differentiation of Biotin-PEG7-azide Against Closest Analogs: A Head-to-Head Evidence Guide


Spacer Length and Steric Hindrance: PEG7 (30.7 Å) Provides a Balanced Intermediate Distance Compared to Shorter PEG3 (~13-22 Å) and Longer PEG11 (50.4 Å)

Biotin-PEG7-azide features a discrete PEG₇ spacer consisting of 27 atoms spanning 30.7 Å, which provides sufficient distance to minimize steric hindrance between the biotin moiety and the conjugated target molecule during streptavidin/avidin binding . In contrast, Biotin-PEG3-azide possesses a shorter spacer arm estimated at ~13–22 Å, which may restrict accessibility of the biotin binding pocket in crowded environments [1]. Conversely, Biotin-PEG11-azide contains a 40-atom, 50.4 Å spacer that extends beyond the optimal distance for many assays, potentially increasing molecular flexibility without conferring additional binding advantages .

Biotinylation Streptavidin Binding Click Chemistry PROTAC Linkers

Binding Affinity to Avidin: PEG7-Spaced Biotin Retains Near-Native High Affinity (Kd ~10⁻⁸ M) Compared to Unmodified Biotin (Kd ~10⁻¹⁵ M)

Studies on PEGylated biotins demonstrate that the equilibrium dissociation constant (Kd) for avidin binding increases with PEG molecular weight. For PEGylated biotin with a molecular weight of ~588 g/mol (which approximates the PEG₇ spacer, MW ~620 g/mol for the entire molecule), the Kd is approximately 10⁻⁸ M, compared to ~10⁻¹⁵ M for unmodified biotin [1]. This represents a ~7-log reduction in affinity, which remains sufficiently high for most pull-down and detection assays. In contrast, larger PEG chains (MW 5000 g/mol) result in a further reduction in stoichiometry to 1:1, potentially limiting multiplexed detection [1].

Avidin-Biotin Interaction Binding Kinetics Affinity Purification

PROTAC Linker Suitability: PEG7 Spacer Enables Ternary Complex Formation with Optimized Distance

Biotin-PEG7-azide is specifically cited as a PEG-based linker for the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where the 30.7 Å spacer provides the optimal distance and flexibility required for efficient ternary complex formation between the target protein and E3 ubiquitin ligase . While longer linkers (e.g., PEG11) and shorter linkers (e.g., PEG3) are also used in PROTAC development, the PEG7 length is frequently selected as a balanced starting point for linker optimization in medicinal chemistry campaigns [1].

PROTAC Targeted Protein Degradation E3 Ligase Linker Optimization

Molecular Precision: Discrete dPEG® Spacer (Đ=1) Eliminates Batch-to-Batch Polydispersity Common in Traditional PEG Reagents

Biotin-PEG7-azide is formulated as a discrete PEG (dPEG®) compound, meaning it possesses a single, defined molecular weight with a polydispersity index (Đ) of exactly 1 [1]. This contrasts sharply with traditional polydisperse PEG reagents, which consist of a Poisson distribution of chain lengths (Đ > 1), leading to variable spacer lengths and molecular weights across batches [1]. The discrete nature of dPEG® simplifies analytical characterization (e.g., LC-MS) and ensures that every molecule in the sample provides a consistent 30.7 Å spacing between the biotin and the azide .

Monodisperse PEG dPEG Analytical Reproducibility Quality Control

High-Impact Application Scenarios for Biotin-PEG7-azide Based on Quantitative Evidence


Site-Specific Biotinylation of Proteins and Peptides via Click Chemistry

The 30.7 Å PEG₇ spacer minimizes steric hindrance between the biotin tag and the target protein, ensuring that the biotin moiety remains fully accessible for subsequent streptavidin capture. The defined monodispersity (Đ=1) guarantees reproducible biotin-to-protein ratios, which is critical for quantitative pull-down assays and SPR-based binding kinetics .

PROTAC Synthesis and Linker Optimization

As a validated PROTAC linker, Biotin-PEG7-azide provides an intermediate spacer length (30.7 Å) that frequently serves as an optimal starting point for recruiting E3 ligases to target proteins. Its discrete length simplifies structure-activity relationship (SAR) studies, allowing researchers to systematically evaluate the impact of linker length on ternary complex formation and degradation efficiency .

Surface Functionalization and Nanoparticle Coating

The PEG₇ chain imparts aqueous solubility and reduces non-specific protein adsorption on surfaces. The terminal azide enables covalent, bioorthogonal attachment to alkyne-modified surfaces (e.g., gold nanoparticles, polymer brushes), while the discrete length ensures a uniform biotin presentation density. This uniformity is essential for applications in biosensing and targeted drug delivery where controlled ligand-receptor spacing influences avidity [1].

Bioorthogonal Labeling of Live Cells (Copper-Free SPAAC)

The azide group is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO- or BCN-functionalized probes. The 30.7 Å spacer provides sufficient distance to allow the biotin tag to be recognized by extracellular streptavidin conjugates without interfering with cellular uptake or intracellular trafficking of the labeled biomolecule [2].

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